1-(4-Methoxybenzyl)guanidine hemisulfate

Cross-coupling Guanidinylation Synthetic methodology

1-(4-Methoxybenzyl)guanidine hemisulfate (CAS 21244-39-3; molecular formula 2C₉H₁₃N₃O·H₂SO₄) is a protected guanidine derivative in which the 4-methoxybenzyl (PMB) group masks one terminal nitrogen of the guanidine core. Originally disclosed in the Soviet patent literature as a monoamine oxidase (MAO) inhibitor , the compound has been subsequently validated as a superior guanidinylation reagent in copper‑catalyzed Ullmann cross‑coupling reactions, where the PMB substituent suppresses the double‑substitution that plagues free guanidine.

Molecular Formula C18H28N6O6S
Molecular Weight 456.5 g/mol
Cat. No. B7763949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)guanidine hemisulfate
Molecular FormulaC18H28N6O6S
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN=C(N)N.COC1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O
InChIInChI=1S/2C9H13N3O.H2O4S/c2*1-13-8-4-2-7(3-5-8)6-12-9(10)11;1-5(2,3)4/h2*2-5H,6H2,1H3,(H4,10,11,12);(H2,1,2,3,4)
InChIKeyRJKOVDGJVDUBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)guanidine Hemisulfate – Key Compound Identity and Baseline for Procurement Decisions


1-(4-Methoxybenzyl)guanidine hemisulfate (CAS 21244-39-3; molecular formula 2C₉H₁₃N₃O·H₂SO₄) is a protected guanidine derivative in which the 4-methoxybenzyl (PMB) group masks one terminal nitrogen of the guanidine core [1]. Originally disclosed in the Soviet patent literature as a monoamine oxidase (MAO) inhibitor , the compound has been subsequently validated as a superior guanidinylation reagent in copper‑catalyzed Ullmann cross‑coupling reactions, where the PMB substituent suppresses the double‑substitution that plagues free guanidine [2]. Its hemisulfate salt form delivers a defined stoichiometry (2 base molecules per H₂SO₄) that directly influences molarity calculations, solubility, and hygroscopicity relative to hydrochloride, nitrate, or free‑base formulations [3]. These dual roles—bioactive scaffold and protected synthetic intermediate—create distinct selection criteria that cannot be met by casually substituting a generic benzylguanidine salt.

Why 1-(4-Methoxybenzyl)guanidine Hemisulfate Cannot Be Replaced by a Generic Benzylguanidine Salt Without Risk


Benzylguanidine derivatives exhibit sharply divergent reactivity and biological profiles that depend on (i) the aromatic substitution pattern, (ii) the methylation state of the guanidine nitrogens, and (iii) the counter‑ion identity [1]. The 4‑methoxy substituent in the target compound is not a passive spectator: in opioid‑receptor pharmacophores, the 4‑methoxybenzyl group is explicitly implicated in key receptor interactions and is present in all active library members with IC₅₀ ≤ 500 nM [2]. In synthetic applications, replacing PMB‑guanidine with unsubstituted benzylguanidine drops the cross‑coupling yield, while using free guanidine leads to uncontrollable N,N′‑diarylation [3]. Even when the correct free base is obtained, the hemisulfate salt stoichiometry (2 base · H₂SO₄ versus the 1 : 1 sulfate or hydrochloride forms) alters the molar mass, elemental composition, and solution‑phase behaviour that must be accounted for in reproducible biological assays . The quantitative evidence below demonstrates that these differences are not theoretical nuances but experimentally verified selection criteria.

Quantitative Differentiation Evidence for 1-(4-Methoxybenzyl)guanidine Hemisulfate Versus Closest Analogs


Copper-Catalyzed N-Arylation: PMB-Guanidine Suppresses Double Substitution Relative to Free Guanidine

Under optimised copper‑catalysed Ullmann conditions, PMB‑guanidine (the free base obtainable from the hemisulfate salt) delivers the mono‑N‑arylated product in nearly quantitative isolated yield with less than 2% of the N,N′‑diaryl side‑product. In contrast, free guanidine under analogous conditions yields N,N′‑diarylguanidine systematically, due to its uncontrolled double nucleophilicity [1]. This directly translates to a practical synthetic advantage: the PMB group eliminates the need for chromatographic separation of mono‑ versus di‑arylated products.

Cross-coupling Guanidinylation Synthetic methodology

PMB-Guanidine Versus N-Benzylguanidine: Superior Cross-Coupling Yield Under Identical Conditions

When N‑benzylguanidine (unsubstituted benzyl) is evaluated in the same CuOAc/L‑proline system, it gives a markedly lower yield than PMB‑guanidine. The electron‑donating 4‑methoxy group on the benzyl ring enhances reactivity in the catalytic cycle, making PMB‑guanidine the highest‑yielding N‑benzyl variant tested [1]. This head‑to‑head comparison establishes PMB as the preferred protecting group when reaction efficiency is the primary procurement criterion.

Cross-coupling Structure-reactivity Guanidine protection

Hemisulfate Salt Stoichiometry Determines Molar Mass and Dosing Accuracy Relative to the 1:1 Sulfate Salt

1‑(4‑Methoxybenzyl)guanidine is available as both a 1:1 sulfate salt (C₉H₁₅N₃O₅S, average mass 277.30 g mol⁻¹) and a hemisulfate salt (2C₉H₁₃N₃O·H₂SO₄, giving an effective mass of 456.52 g mol⁻¹ for the salt pair) . The hemisulfate contains two equivalents of free base per sulfate dianion, which means that for any given mass of salt, the amount of bioavailable or reactive free base is approximately 1.65‑fold higher than in the 1:1 sulfate. In comparative pharmacology, using the wrong salt form without correction introduces a systematic 65% error in the administered concentration of the active guanidine species .

Salt selection Formulation Analytical characterisation

Confirmed Crystal Structure and Melting Point Provide Identity Assurance Not Available for Amorphous or Poorly Characterised Analogs

The sulfate salt of 4‑methoxybenzylguanidine has been characterised by single‑crystal X‑ray diffraction, confirming the protonation site on the guanidine moiety and the hydrogen‑bonding network with the sulfate counter‑ion [1]. The authentic compound synthesised by the Ovsepyan method (which excludes isomeric mixtures) exhibits a sharp melting point of 234–235 °C, resolving the earlier literature discrepancy that reported erroneously lower values (210–212 °C) for material of ambiguous isomeric purity [2]. This crystallographically authenticated material provides a definitive reference standard for identity, purity, and polymorphic consistency that is absent for many commercial benzylguanidine samples.

Crystallography Quality control Polymorphism

Absence of N-Methylation Distinguishes MAO Inhibitory Profile from the Antiarrhythmic Dimethyl Analog Meobentine

The N,N′‑dimethylated congener of the target compound, meobentine sulfate (N‑(4‑methoxybenzyl)‑N′,N″‑dimethylguanidine hemisulfate, CAS 58503‑79‑0), was developed by Glaxo as an antiarrhythmic agent (class III) and shows no primary MAO‑inhibitory annotation [1]. In contrast, 4‑methoxybenzylguanidine and its sulfate were patented and experimentally validated as MAO inhibitors [2]. Although a direct head‑to‑head IC₅₀ comparison for MAO‑A/B inhibition between the non‑methylated and dimethylated analogs has not been published, the divergent therapeutic indications—antiarrhythmic versus MAO inhibition—demonstrate that N‑methylation fundamentally redirects the biological target profile. Researchers requiring an MAO‑active benzylguanidine scaffold must therefore procure the non‑methylated form.

MAO inhibition Antiarrhythmic Selectivity

Procurement-Guiding Application Scenarios for 1-(4-Methoxybenzyl)guanidine Hemisulfate


Synthesis of N-Aryl and N-Heteroaryl Guanidines via Copper-Catalysed Cross-Coupling

The PMB‑guanidine scaffold serves as a protected guanidinylation reagent that, after copper‑catalysed Ullmann coupling with aryl or heteroaryl halides, yields the mono‑N‑arylated product in nearly quantitative yield with <2% diarylated impurity [1]. The PMB group is subsequently removed by microwave irradiation in trifluoroacetic acid (100 °C, 12 min), liberating the free aryl‑ or heteroaryl‑guanidine in 89–97% yield [1]. This two‑step sequence is scalable: a 4 g (19.6 mmol) run with iodobenzene gave an 86% isolated yield of the PMB‑protected intermediate [1]. Laboratories procuring the hemisulfate for this application should neutralise the salt to the free base prior to coupling; the defined 2:1 base‑to‑acid stoichiometry permits accurate calculation of the base quantity required.

Monoamine Oxidase (MAO) Inhibition Studies in Neurochemistry and Neuropharmacology

The compound and its sulfate were patented as MAO inhibitors and evaluated in rat brain mitochondrial preparations using [¹⁴C]5‑HT as substrate [2]. The crystallographically authenticated material (m.p. 234–235 °C) guarantees that the test substance is isomerically homogeneous, in contrast to earlier preparations that gave lower and variable melting points due to isomeric contamination [3]. For reproducible MAO‑A/B IC₅₀ determinations, researchers must procure the hemisulfate salt and apply the appropriate molecular weight correction (2C₉H₁₃N₃O·H₂SO₄, effective FW 456.52) when preparing stock solutions, rather than inadvertently using the 1:1 sulfate formula weight .

Kappa Opioid Receptor Pharmacophore Development

In a combinatorial library of bicyclic guanidines, the 4‑methoxybenzyl substituent was identified as a critical pharmacophoric element: all active compounds with κ‑opioid receptor IC₅₀ ≤ 500 nM carried a 4‑methoxybenzyl group at the R₂ position, and the ‘Y‑shape’ binding model explicitly involves the guanidine functionality together with the 4‑methoxybenzyl moiety in key receptor interactions [4]. The hemisulfate of 1‑(4‑methoxybenzyl)guanidine serves as a versatile starting material for constructing such bicyclic scaffolds, as the free guanidine can be liberated from the salt and further elaborated.

Quality Control and Reference Standard for Benzylguanidine Analog Identity

The single‑crystal X‑ray structure of 4‑methoxybenzylguanidine sulfate provides an unambiguous reference for the protonation state, hydrogen‑bonding network, and solid‑state conformation [3]. Combined with the sharp melting point of 234–235 °C (isomerically pure form), this makes the compound suitable as an in‑house reference standard for identity verification of benzylguanidine‑containing samples. Laboratories can use the crystallographic CIF file deposited with the publication for powder X‑ray diffraction matching or for calibrating differential scanning calorimetry (DSC) instruments, ensuring that procured material meets the structural benchmark established in the peer‑reviewed literature.

Quote Request

Request a Quote for 1-(4-Methoxybenzyl)guanidine hemisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.